Bis-PEG2-PFP ester

Bioconjugation Hydrolytic Stability Active Ester Chemistry

Ensure high-yield, homogeneous bioconjugation with this homobifunctional PEG2 linker. Its PFP esters offer superior hydrolytic stability over NHS analogs, maximizing drug-to-antibody ratios (DAR) in ADCs and enabling precise linker length-activity relationships in PROTACs. The short, hydrophilic spacer reduces non-specific binding. Ideal for robust surface functionalization and reliable crosslinking of amine-containing biomolecules.

Molecular Formula C20H12F10O6
Molecular Weight 538.3 g/mol
Cat. No. B606172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG2-PFP ester
SynonymsBis-PEG2-PFP ester
Molecular FormulaC20H12F10O6
Molecular Weight538.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H12F10O6/c21-9-11(23)15(27)19(16(28)12(9)24)35-7(31)1-3-33-5-6-34-4-2-8(32)36-20-17(29)13(25)10(22)14(26)18(20)30/h1-6H2
InChIKeyDPFPFPKSMPNASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bis-PEG2-PFP Ester: A Homobifunctional PEG Linker for Advanced Bioconjugation and ADC/PROTAC Development


Bis-PEG2-PFP ester (CAS: 1314378-18-1, MW: 538.3 g/mol) is a homobifunctional, non-cleavable polyethylene glycol (PEG) crosslinker that incorporates two pentafluorophenyl (PFP) ester terminal groups linked by a PEG2 spacer . It is a member of the broader class of amine-reactive PEG linkers but is distinguished by its activated PFP ester moieties, which exhibit enhanced hydrolytic stability compared to traditional N-hydroxysuccinimide (NHS) ester-based alternatives [1]. This compound is strategically employed as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) where it provides a stable, hydrophilic bridge between a targeting ligand and a therapeutic payload or E3 ligase ligand .

Why Substituting Bis-PEG2-PFP Ester with Common NHS or Alternative PEG Linkers Can Compromise Experimental Outcomes


Generic substitution of Bis-PEG2-PFP ester with other PEG linkers, particularly those based on N-hydroxysuccinimide (NHS) esters, is not a trivial exchange due to significant differences in hydrolytic stability and reaction efficiency in aqueous bioconjugation environments. While the PEG2 spacer provides a defined, short, and hydrophilic bridge, the core differentiation lies in the PFP ester itself. PFP esters are demonstrably more stable against spontaneous hydrolysis compared to NHS esters, a factor that directly impacts conjugation yield and product homogeneity, especially under the mildly basic conditions often required for amine coupling [1]. Simply replacing this linker with an NHS-PEG2-NHS analog or a different PEG length variant without accounting for these specific reactivity and solubility profiles can lead to lower conjugation efficiencies, increased formation of hydrolyzed byproducts, altered solubility of the final conjugate, and ultimately, irreproducible or suboptimal results in critical applications like ADC and PROTAC synthesis.

Quantitative Differentiation of Bis-PEG2-PFP Ester: Comparative Evidence for Scientific and Procurement Decisions


Hydrolytic Stability of PFP Ester vs. NHS Ester in Aqueous Conjugation Conditions

Bis-PEG2-PFP ester utilizes a pentafluorophenyl ester, which is intrinsically more resistant to hydrolysis than the N-hydroxysuccinimide (NHS) ester found in compounds like Bis-PEG2-NHS ester. While direct quantitative half-life data for this specific compound is limited in primary literature, the class-level advantage is well-established. For example, NHS esters typically exhibit a hydrolysis half-life of only 4-5 hours at pH 7.0 and 0°C, which decreases to ~1 hour at pH 8 and 25°C, and to just minutes at pH 8.6 [2]. In contrast, PFP esters are characterized by their excellent stability to hydrolysis, comparing favorably to NHS esters and demonstrating significantly lower susceptibility to spontaneous degradation during conjugation reactions [1]. This class-level inference of enhanced stability translates to higher reaction efficiency and cleaner product profiles in aqueous buffers.

Bioconjugation Hydrolytic Stability Active Ester Chemistry

Molecular Weight and Spacer Length Comparison: Bis-PEG2-PFP vs. Bis-PEG1-PFP and Bis-PEG3-PFP

The PEG2 spacer in Bis-PEG2-PFP ester provides a distinct molecular architecture when compared to its closest homologs, Bis-PEG1-PFP ester and Bis-PEG3-PFP ester. The molecular weight of Bis-PEG2-PFP ester is 538.3 g/mol, which is 44.1 g/mol greater than that of Bis-PEG1-PFP ester (494.2 g/mol) and approximately 44 g/mol less than that of Bis-PEG3-PFP ester (estimated ~582.3 g/mol) [1]. This incremental difference in spacer length (2 PEG units vs. 1 or 3) directly influences the physical distance between conjugated moieties and the overall hydrophilicity of the linker .

Linker Design PEGylation ADC Conjugation

Commercial Availability and Defined Purity: Bis-PEG2-PFP Ester vs. Research-Grade Analogs

From a procurement perspective, Bis-PEG2-PFP ester is commercially available from multiple vendors with a defined purity specification of ≥98%, and some suppliers offer GMP-grade material upon inquiry . This is a key differentiator when compared to many other niche PEG linkers that may be available only as custom synthesis or with lower, unspecified purity. The ready availability of this compound with a validated purity specification ensures consistency and reduces the lead time and risk associated with in-house synthesis or sourcing from less reliable suppliers.

Procurement Supply Chain Purity

Defined Application Scenarios Where Bis-PEG2-PFP Ester Provides a Quantifiable Advantage


Optimized ADC Linker for High-Efficiency Conjugation in Aqueous Buffers

In Antibody-Drug Conjugate (ADC) development, the linker's stability during the conjugation step is paramount. The enhanced hydrolytic stability of the PFP ester, compared to NHS-based alternatives [1], makes Bis-PEG2-PFP ester the preferred choice for achieving higher drug-to-antibody ratios (DAR) and more homogeneous ADC products when conjugating amine-containing cytotoxic payloads to lysine residues on monoclonal antibodies. The reduced susceptibility to hydrolysis ensures that a greater fraction of the activated linker participates in the desired amide bond formation, rather than being deactivated in the aqueous buffer. Furthermore, the short PEG2 spacer provides sufficient distance to mitigate steric clashes between the antibody and the drug without adding excessive hydrophilicity that could alter the ADC's pharmacokinetic profile. This linker is a non-cleavable component, contributing to the overall stability of the ADC in circulation .

Precise Linker for PROTAC Ternary Complex Formation

The synthesis of Proteolysis Targeting Chimeras (PROTACs) requires a linker that precisely positions a target protein ligand and an E3 ligase ligand to form a productive ternary complex. The Bis-PEG2-PFP ester serves as a versatile, non-cleavable building block in this context . Its dual PFP ester groups enable efficient, one-pot, or sequential conjugation of two distinct amine-containing ligands, simplifying the synthetic route to heterobifunctional PROTAC molecules. The defined PEG2 spacer, with its specific molecular dimensions compared to PEG1 or PEG3 homologs [2], allows medicinal chemists to systematically explore linker length-activity relationships (SAR) to optimize target degradation efficiency. The compound's ready commercial availability and high purity are essential for rapidly generating a library of PROTAC candidates for screening.

Surface Functionalization for Enhanced Biocompatibility in Diagnostic and Research Tools

For the functionalization of nanoparticles, biosensor surfaces, or other solid supports, Bis-PEG2-PFP ester offers a route to create stable, amine-reactive surfaces. The PEG2 spacer provides a short, hydrophilic layer that can reduce non-specific protein adsorption and improve the biocompatibility of the surface . The PFP ester groups react efficiently with primary amines on proteins, peptides, or amine-modified oligonucleotides to covalently attach these biomolecules to the surface. The enhanced hydrolytic stability of the PFP ester [1] is particularly advantageous in this context, as it allows for longer incubation times and more robust surface functionalization protocols without the rapid loss of reactive groups that can occur with NHS ester-based coatings, leading to higher and more reproducible surface loading densities.

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